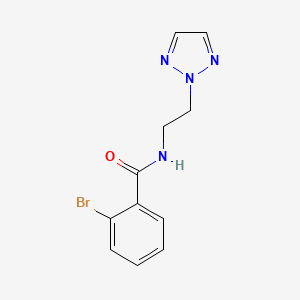
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide is a compound that features a 1,2,3-triazole ring and a bromobenzamide moiety. The presence of the triazole ring is significant due to its stability and versatility in various chemical reactions. This compound is of interest in medicinal chemistry and materials science due to its potential biological activities and applications.
作用機序
Target of Action
Triazole compounds have been known to interact with various enzymes and receptors, influencing their function
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the bromo group might also influence the compound’s interaction with its targets .
Biochemical Pathways
Triazole compounds have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Triazole compounds are generally known for their good absorption and distribution profiles . The presence of the bromo group might influence the compound’s metabolism and excretion .
Result of Action
Triazole compounds are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of triazole compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Attachment of the ethyl linker: The triazole ring is then alkylated with an appropriate ethylating agent under basic conditions.
Introduction of the bromobenzamide moiety: The final step involves the coupling of the ethyl-triazole intermediate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
化学反応の分析
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the benzamide ring can be substituted with other nucleophiles.
Oxidation and reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling reactions: The triazole ring can be further functionalized through coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation products: Oxidized triazole derivatives.
Reduction products: Reduced triazole derivatives.
科学的研究の応用
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide has several applications in scientific research:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with the triazole ring.
Biological studies: The compound can be used to study the effects of triazole-containing molecules on biological systems.
Materials science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
類似化合物との比較
Similar Compounds
N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-2-bromobenzamide: Similar structure but with a different triazole isomer.
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide is unique due to the specific positioning of the triazole ring and the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can provide a unique profile of biological activity and chemical reactivity.
特性
IUPAC Name |
2-bromo-N-[2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-10-4-2-1-3-9(10)11(17)13-7-8-16-14-5-6-15-16/h1-6H,7-8H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVYJAJHTLXUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2N=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














